4,6-Dihydrothieno[3,4-b]thiophene
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Overview
Description
4,6-Dihydrothieno[3,4-b]thiophene is a heterocyclic compound that features a fused ring system containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydrothieno[3,4-b]thiophene can be achieved through several methods. One notable method involves the use of palladium-catalyzed reactions. For instance, the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, a related compound, utilizes a Pd-catalytic method . This method can be adapted for the synthesis of this compound by modifying the reaction conditions and substrates.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dihydrothieno[3,4-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[3,4-b]thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thieno[3,4-b]thiophene derivatives .
Scientific Research Applications
4,6-Dihydrothieno[3,4-b]thiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells
Mechanism of Action
The mechanism of action of 4,6-Dihydrothieno[3,4-b]thiophene varies depending on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can include modulation of signal transduction, inhibition of enzyme activity, or interaction with nucleic acids .
Comparison with Similar Compounds
4,6-Dihydrothieno[3,4-b]thiophene can be compared with other similar compounds, such as:
Thieno[3,4-b]thiophene: A closely related compound with similar structural features but different reactivity and applications.
3,4-Ethylenedioxythiophene (EDOT): Another thiophene derivative widely used in organic electronics due to its excellent conductivity and stability.
Thieno[2,3-b]thiophene: Another regioisomer with distinct properties and applications.
The uniqueness of this compound lies in its specific ring structure, which imparts unique electronic and chemical properties, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
4,6-dihydrothieno[3,4-b]thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S2/c1-2-8-6-4-7-3-5(1)6/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJYYMPHNYTRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1)SC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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